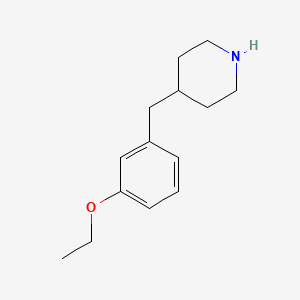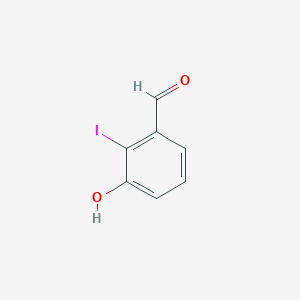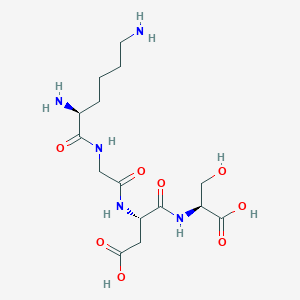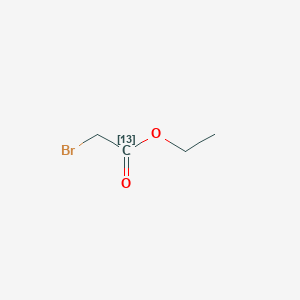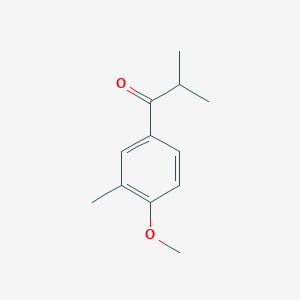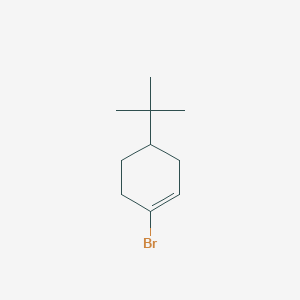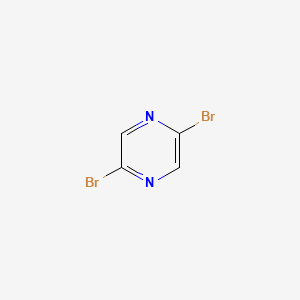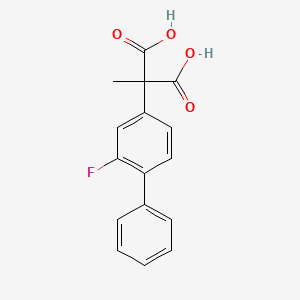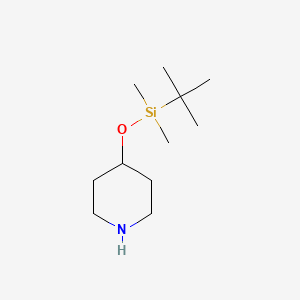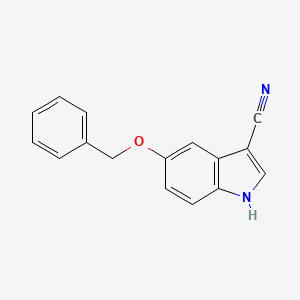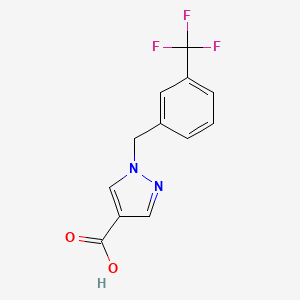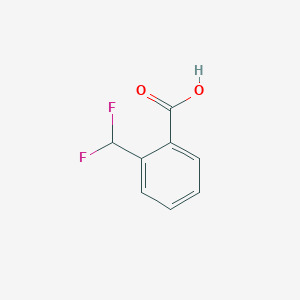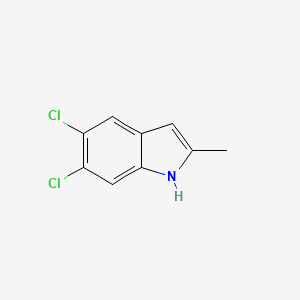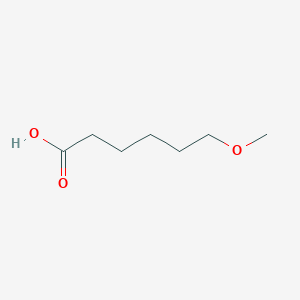
6-Methoxyhexanoic acid
概要
説明
6-Methoxyhexanoic acid is a chemical compound that can be associated with various chemical and biological applications. While the provided papers do not directly discuss 6-methoxyhexanoic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics and potential uses of 6-methoxyhexanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and specific reaction conditions. For instance, the synthesis of copolymers from 6-hydroxyhexanoic acid involves ring-opening polymerization catalyzed by 1-ethoxy-3-chlorotetrabutyldistannoxane . Similarly, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves palladium-catalyzed reactions . These methods suggest that the synthesis of 6-methoxyhexanoic acid could also be achieved through catalytic processes, possibly involving steps like oxidation or alkylation.
Molecular Structure Analysis
The molecular structure of compounds related to 6-methoxyhexanoic acid can be characterized using techniques such as NMR spectroscopy and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to deduce the structure of 6-methoxyhexanoic acid. The crystal structure of 6-methoxy-4-quinolone, for example, was determined using X-ray diffraction, which could be a similar approach to elucidate the structure of 6-methoxyhexanoic acid .
Chemical Reactions Analysis
The chemical behavior of 6-methoxyhexanoic acid can be inferred from the reactions of structurally similar compounds. For example, the enzymatic degradation of copolymers containing 6-hydroxyhexanoic acid units shows that the presence of certain functional groups can influence the reactivity and interaction with enzymes . The synthesis of 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates and their enzymatic processing by C-C hydrolase BphD also provides insights into potential reaction mechanisms that could be relevant to 6-methoxyhexanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 6-methoxyhexanoic acid, such as their glass-transition temperatures, melting temperatures, and crystallinity, can be studied using differential scanning calorimetry and X-ray diffraction . The stability and fluorescence characteristics of 6-methoxy-4-quinolone in various pH conditions suggest that 6-methoxyhexanoic acid may also exhibit unique properties in different environments . Additionally, the antimicrobial activity of related methoxy-substituted fatty acids indicates that 6-methoxyhexanoic acid could potentially have biological applications .
科学的研究の応用
-
Chemical Synthesis
-
Double Decarboxylative Coupling Reactions
- Application : 6-Methoxyhexanoic acid can be used in double decarboxylative coupling reactions of carboxylic acids .
- Method : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It avoids the use of any toxic organic halides or organometallic reagents which are normally involved in traditional coupling reactions .
- Results : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .
-
Structural Modification of Natural Products
- Application : Amino acids, including 6-Methoxyhexanoic acid, can be used in the structural modification of natural products .
- Method : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . This process involves the use of amino acids as the basic units of proteins and the primary substance supporting biological life activities .
- Results : The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .
-
Synthesis of Modified Nucleic Acids (XNAs)
- Application : 6-Methoxyhexanoic acid could potentially be used in the synthesis of modified nucleic acids, also known as XNAs .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : XNAs can provide increased biostability and are now increasingly amenable to in vitro evolution, accelerating lead discovery .
-
Pharmaceutical Industry
-
Fatty Acids in Microalgae
特性
IUPAC Name |
6-methoxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZBGMQIKXKYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566795 | |
| Record name | 6-Methoxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyhexanoic acid | |
CAS RN |
41639-61-6 | |
| Record name | 6-Methoxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


